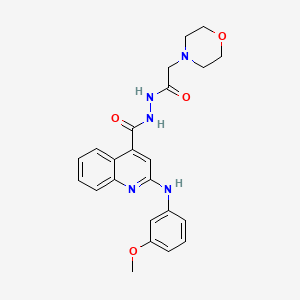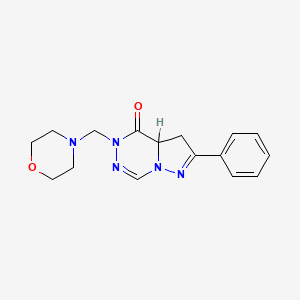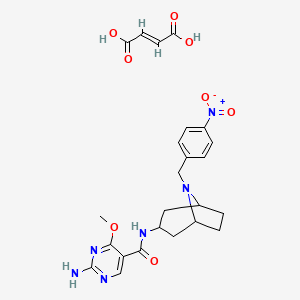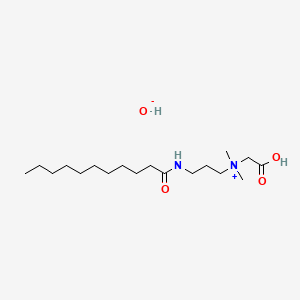
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide is a complex organic compound with the molecular formula C19H40N2O4. This compound is known for its unique structure, which includes a carboxymethyl group, a dimethylamino group, and a long aliphatic chain. It is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide typically involves a multi-step process. The initial step often includes the reaction of dimethylamine with a carboxymethylating agent to form a carboxymethyl-dimethylamine intermediate. This intermediate is then reacted with an aliphatic acid chloride, such as undecyl chloride, under basic conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and flow rates, are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various alkylated derivatives
Scientific Research Applications
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants .
Mechanism of Action
The mechanism of action of Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- Carboxymethyldimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide
- Lauramidopropyl betaine
- Cocamidopropyl betaine
Uniqueness
Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide stands out due to its specific aliphatic chain length and the presence of both carboxymethyl and dimethylamino groups. These structural features confer unique surfactant properties, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
96565-37-6 |
|---|---|
Molecular Formula |
C18H38N2O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-(undecanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2 |
InChI Key |
YFDWYIFDWNQHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


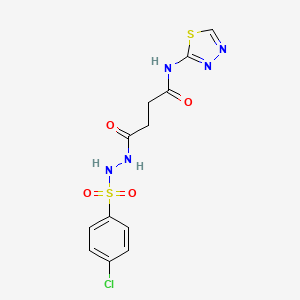
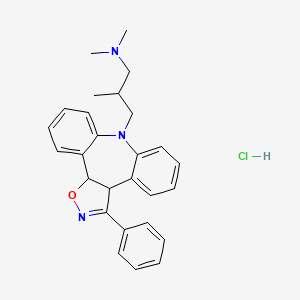

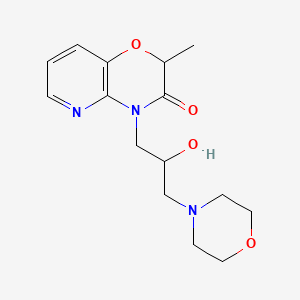
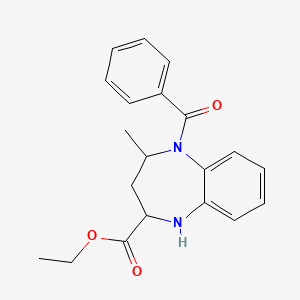
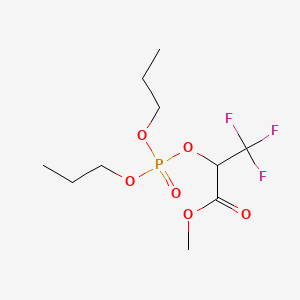

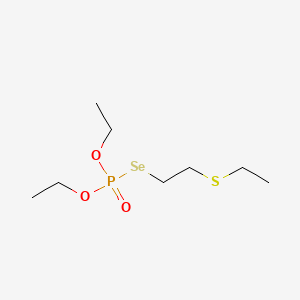
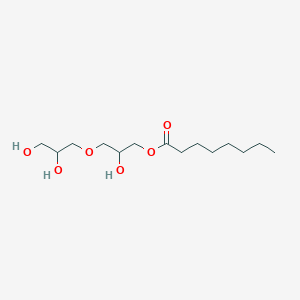

![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
